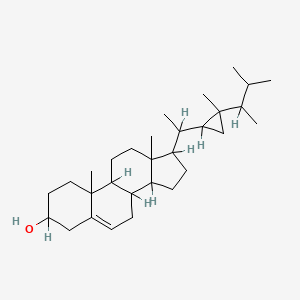

Gorgosterol

Descripción

Propiedades

Número CAS |

29782-65-8 |

|---|---|

Fórmula molecular |

C30H50O |

Peso molecular |

426.7 g/mol |

Nombre IUPAC |

10,13-dimethyl-17-[1-[2-methyl-2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H50O/c1-18(2)20(4)30(7)17-27(30)19(3)24-10-11-25-23-9-8-21-16-22(31)12-14-28(21,5)26(23)13-15-29(24,25)6/h8,18-20,22-27,31H,9-17H2,1-7H3 |

Clave InChI |

YRPMZHRSQIFCLR-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C |

SMILES canónico |

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C |

Otros números CAS |

29782-65-8 |

Sinónimos |

gorgosterol |

Origen del producto |

United States |

Foundational & Exploratory

The Gorgosterol Biosynthesis Pathway in Marine Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gorgosterol is a distinctive C30 marine sterol characterized by a unique cyclopropane (B1198618) ring within its side chain. Primarily synthesized by symbiotic dinoflagellates (zooxanthellae) found in various marine invertebrates such as corals, gorgonians, and anemones, this molecule holds significant interest for its unusual structure and potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, consolidating available data on its proposed enzymatic steps, key intermediates, and the organisms responsible for its production. While a complete enzymatic and kinetic characterization of the pathway remains an active area of research, this document synthesizes the existing knowledge to present a putative pathway, highlights areas for future investigation, and provides insights into the experimental methodologies employed in sterol research in marine organisms.

Introduction to this compound

This compound (C30H50O) is a fascinating example of the chemical diversity found in marine ecosystems. Its discovery in gorgonians (sea fans) and subsequent identification in other marine invertebrates has spurred research into its origin and biological function.[1] The presence of a cyclopropane ring at the C-22 and C-23 positions of the sterol side chain is a hallmark of this compound and a select few other marine sterols, setting them apart from the more common sterols like cholesterol and ergosterol (B1671047).[2] The biosynthesis of this unique side chain is attributed to the algal symbionts (zooxanthellae) of these invertebrates, which are primarily dinoflagellates.[1][3][4] These dinoflagellates possess the necessary enzymatic machinery to modify a common sterol precursor to produce this compound and other unusual sterols.[5] Understanding the biosynthesis of this compound is not only crucial for marine chemical ecology but also opens avenues for the discovery of novel enzymes and potential biotechnological applications.

The Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound is a specialized branch of the general sterol biosynthesis pathway. While the complete sequence of enzymatic reactions and all intermediates have not been definitively elucidated, a putative pathway can be constructed based on known sterol biochemistry and isotopic labeling studies. The pathway begins with a common sterol precursor, likely lanosterol (B1674476) in dinoflagellates, and proceeds through a series of modifications to the side chain.[5]

The initial stages of the pathway, leading to the formation of a C28 sterol with a double bond in the side chain, are shared with other sterol biosynthetic pathways. The key and unique steps involve the introduction of additional carbon atoms and the subsequent formation of the cyclopropane ring. S-adenosylmethionine (SAM) is the presumed donor of the methyl groups for these additions.[2][6]

The proposed pathway can be summarized as follows:

-

Starting Precursor (e.g., Lanosterol): The pathway likely begins with a common tetracyclic triterpenoid (B12794562) precursor. In dinoflagellates, evidence points to lanosterol as the initial cyclized product from 2,3-oxidosqualene.[5][7]

-

Demethylation and Isomerization: The precursor undergoes a series of demethylations at the C-4 and C-14 positions and isomerization of the nuclear double bonds, common steps in the maturation of sterols.

-

Side Chain Alkylation (First Methylation): A key modification is the methylation of the side chain. A sterol C24-methyltransferase (SMT) likely utilizes S-adenosylmethionine (SAM) to add a methyl group to a C24(25) double bond, leading to a 24-methylated intermediate.

-

Formation of a C22(23) Double Bond: Subsequent enzymatic reactions are proposed to introduce a double bond at the C-22 position of the side chain, creating a suitable substrate for the next methylation event.

-

Second Methylation and Cyclopropane Ring Formation: This is the hallmark step of this compound biosynthesis. A specialized enzyme, likely a sterol methyltransferase, is hypothesized to catalyze the transfer of a methyl group from SAM to the C-23 position of the C-22 double bond. This is followed by an intramolecular cyclization to form the characteristic C-22, C-23 cyclopropane ring.[2] The precise mechanism of this ring closure is a subject of ongoing research but is a critical and defining feature of this pathway.

-

Final Maturation Steps: The final steps may involve further modifications to the sterol nucleus or side chain to yield the final this compound molecule.

Below is a diagrammatic representation of the proposed this compound biosynthesis pathway.

Quantitative Data

Quantitative data on the specific enzymes and reaction kinetics of the this compound biosynthesis pathway are currently very limited in the scientific literature. Research has primarily focused on the identification and structural elucidation of the sterols present in marine organisms rather than detailed biochemical characterization of the biosynthetic enzymes. The table below summarizes the types of quantitative data that are needed for a complete understanding of the pathway and notes their current availability.

| Parameter | Description | Availability |

| Enzyme Kinetics (Km, Vmax) | Michaelis-Menten constants for the key enzymes, particularly the specialized sterol methyltransferase/cyclopropane synthase. | Not Available |

| Substrate Specificity | The range of sterol intermediates that can be utilized by the pathway's enzymes. | Limited qualitative data |

| Product Yield | The efficiency of conversion of precursors to this compound. | Not Available |

| Cofactor Requirements | Identification and optimal concentrations of cofactors like S-adenosylmethionine (SAM) and NADPH. | SAM is implicated, but kinetic data is unavailable.[2] |

| Gene Expression Levels | Quantification of the transcripts for the biosynthetic genes under different conditions. | Limited studies on related sterol pathways in dinoflagellates exist.[8] |

Future research efforts employing modern biochemical and molecular biology techniques are required to populate this table with robust quantitative data.

Experimental Protocols

Detailed experimental protocols specifically for the elucidation of the this compound biosynthesis pathway are not widely published. However, the general methodologies used for studying sterol biosynthesis in marine organisms can be adapted for this purpose. Below are outlines of key experimental protocols.

Sterol Extraction and Analysis from Marine Organisms

This protocol provides a general workflow for the extraction and identification of sterols from coral or gorgonian tissue, which contains symbiotic zooxanthellae.

Methodology:

-

Sample Preparation: Collect fresh marine invertebrate tissue and separate the symbiont (zooxanthellae) and host fractions if required. This can be achieved by gentle tissue homogenization and centrifugation.

-

Lipid Extraction: The total lipids are extracted from the biological material using a solvent system such as chloroform:methanol (2:1, v/v).

-

Saponification: The lipid extract is saponified using a strong base (e.g., KOH in methanol) to hydrolyze esterified sterols, liberating the free sterols.

-

Extraction of Unsaponifiables: The unsaponifiable fraction, containing the free sterols, is extracted from the saponified mixture using a nonpolar solvent like hexane (B92381) or diethyl ether.

-

Purification: The crude sterol extract is purified using techniques such as thin-layer chromatography (TLC) or column chromatography on silica (B1680970) gel.

-

Identification and Quantification: The purified sterols are identified and quantified using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Derivatization to trimethylsilyl (B98337) (TMS) ethers is often performed prior to GC-MS analysis to improve volatility and chromatographic resolution.

In Vitro Enzyme Assays for Sterol Methyltransferases

This protocol outlines a general approach for assaying the activity of sterol methyltransferases (SMTs), which are key enzymes in the this compound pathway.

Methodology:

-

Enzyme Preparation: A crude enzyme extract or a purified SMT is prepared from the source organism (e.g., cultured dinoflagellates). This can involve cell lysis, differential centrifugation to isolate microsomal fractions (where many sterol biosynthetic enzymes are located), and protein purification techniques.

-

Reaction Mixture: The assay mixture typically contains:

-

The enzyme preparation.

-

A suitable buffer to maintain pH.

-

The sterol substrate (e.g., a potential precursor to this compound).

-

A radiolabeled methyl donor, typically [³H-methyl]-S-adenosylmethionine.

-

Any necessary cofactors (e.g., NADPH).

-

-

Incubation: The reaction is initiated by adding the enzyme and incubated at an optimal temperature for a defined period.

-

Reaction Termination and Product Extraction: The reaction is stopped, and the lipids, including the methylated sterol product, are extracted.

-

Analysis: The radiolabeled product is separated from the unreacted substrate and other lipids using TLC or high-performance liquid chromatography (HPLC). The amount of radioactivity incorporated into the product is quantified using liquid scintillation counting to determine the enzyme activity.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating and still partially enigmatic pathway in marine natural product chemistry. While the general framework of the pathway, originating from a common sterol precursor and involving unique side-chain modifications, is conceptually understood, the specific enzymes, their mechanisms of action, and the regulation of the pathway remain largely unexplored. The key to a complete understanding lies in the identification and characterization of the enzymes responsible for the formation of the cyclopropane ring, a truly remarkable feat of biological catalysis.

Future research should focus on:

-

Genomic and Transcriptomic Analysis: Sequencing the genomes and transcriptomes of this compound-producing dinoflagellates to identify candidate genes for the specialized sterol methyltransferases and other modifying enzymes.

-

Heterologous Expression and Enzyme Characterization: Cloning and expressing these candidate genes in a suitable host system (e.g., yeast) to confirm their enzymatic activity and perform detailed kinetic and mechanistic studies.

-

Isotopic Labeling Studies: Using advanced isotopic labeling techniques with stable isotopes (e.g., ¹³C, ²H) and analysis by NMR and mass spectrometry to trace the fate of precursors and elucidate the precise mechanism of cyclopropane ring formation.

A deeper understanding of the this compound biosynthesis pathway will not only provide fundamental insights into the evolution of metabolic diversity in marine organisms but may also uncover novel biocatalysts with potential applications in synthetic chemistry and drug development.

References

- 1. This compound biosynthesis: localization of squalene formation in the zooxanthellar component of various gorgonians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sterol patterns of cultured zooxanthellae isolated from marine invertebrates: Synthesis of this compound and 23-desmethylthis compound by aposymbiotic algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zooxanthellae | eAtlas [eatlas.org.au]

- 5. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]

- 6. Investigation of an S-adenosylmethionine: delta 24-sterol methyltransferase in ergosterol biosynthesis in yeast. Specificity of sterol substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Clade-Specific Sterol Metabolites in Dinoflagellate Endosymbionts Are Associated with Coral Bleaching in Response to Environmental Cues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Gorgosterol from Gorgonians

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gorgosterol, a unique C30 marine sterol characterized by a distinctive cyclopropane (B1198618) ring in its side chain, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory and anticancer properties. First discovered in the gorgonian Plexaura flexuosa, this comprehensive technical guide details the seminal discovery and subsequent isolation of this compound. It provides a thorough overview of the experimental protocols for its extraction, purification, and characterization, supported by a compilation of quantitative data. Furthermore, this guide elucidates the known biological activities of this compound and related phytosterols (B1254722), presenting key signaling pathways in a visually accessible format to aid in understanding its mechanism of action and to facilitate future research and drug development endeavors.

Introduction: The Discovery of a Novel Marine Sterol

The marine environment is a rich repository of unique and structurally complex natural products, many of which hold significant therapeutic potential. Among these, the sterols derived from marine invertebrates have proven to be a particularly fruitful area of research. In the mid-20th century, extensive investigations into the sterol composition of gorgonians, also known as sea fans, led to the landmark discovery of this compound.

The parent compound, this compound, was first isolated from the octocoral Plexaura flexuosa.[1] Its structure was later elucidated, revealing a novel C30 steroid nucleus with a cyclopropane ring situated in the side chain—a feature unprecedented in terrestrial sterols. This unique molecular architecture immediately set this compound apart and sparked further investigations into its biosynthesis, chemical properties, and biological functions. Subsequent studies have identified this compound and its derivatives in various other gorgonian species, such as Gorgonia ventilina, and even in some symbiotic microalgae (zooxanthellae) and diatoms, suggesting a complex biosynthetic origin.[2]

The discovery of this compound was a significant milestone in marine natural product chemistry, highlighting the remarkable diversity of sterol structures in marine ecosystems and paving the way for the exploration of their pharmacological applications.

Experimental Protocols: From Gorgonian to Purified this compound

The isolation and purification of this compound from its natural gorgonian sources require a multi-step process involving solvent extraction followed by various chromatographic techniques. The following protocols are a composite of established methodologies for the isolation of sterols from marine invertebrates.

General Extraction and Fractionation Workflow

The initial step involves the extraction of lipids, including sterols, from the gorgonian tissue. This is typically followed by a series of chromatographic separations to isolate this compound from the complex mixture of other natural products.

Detailed Methodologies

Protocol 1: Solvent Extraction

-

Sample Preparation: Collect fresh gorgonian samples (e.g., Plexaura flexuosa) and freeze-dry to remove water. Grind the dried tissue into a fine powder.

-

Maceration: Suspend the powdered gorgonian tissue in a 1:1 (v/v) mixture of n-hexane and ethanol. Macerate for 72 hours at room temperature with occasional agitation.

-

Filtration and Concentration: Filter the mixture to separate the solvent from the solid residue. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C to obtain the crude lipid extract.

Protocol 2: Column Chromatography

-

Silica Gel Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).

-

Dissolve the crude extract in a minimal amount of the same solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) or acetone.

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC), staining with a suitable reagent (e.g., ceric sulfate (B86663) spray) to visualize the sterols.

-

Pool the fractions containing compounds with similar TLC profiles to this compound.

-

-

Sephadex LH-20 Chromatography:

-

For further purification, dissolve the sterol-containing fractions in a suitable solvent mixture (e.g., dichloromethane:methanol (B129727) 1:1) and apply to a Sephadex LH-20 column.

-

Elute with the same solvent system to separate compounds based on their molecular size.

-

Collect and analyze fractions as described above.

-

Protocol 3: High-Performance Liquid Chromatography (HPLC)

-

Column and Mobile Phase: Utilize a reversed-phase C18 HPLC column. The mobile phase is typically a mixture of methanol and water or acetonitrile (B52724) and methanol.

-

Purification: Inject the partially purified sterol fractions onto the HPLC system. Use an isocratic or gradient elution program to achieve high-resolution separation.

-

Detection and Collection: Monitor the eluent using a suitable detector (e.g., UV-Vis or a charged aerosol detector). Collect the peak corresponding to this compound.

-

Purity Assessment: Assess the purity of the isolated this compound by analytical HPLC.

Data Presentation: Quantitative Analysis of this compound

This section provides a summary of the key quantitative data for this compound, essential for its identification and characterization.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₃₀H₅₀O |

| Molecular Weight | 426.72 g/mol |

| Appearance | White crystalline solid |

| ¹H NMR (CDCl₃, δ ppm) | Data not yet fully available in a comprehensive table format. |

| ¹³C NMR (CDCl₃, δ ppm) | Data not yet fully available in a comprehensive table format. |

| Mass Spectrometry | Specific fragmentation pattern not yet detailed. |

Table 2: Yield of this compound from Gorgonian Species

| Gorgonian Species | Yield of this compound (% of dry weight) | Reference |

| Plexaura flexuosa | Data not yet available. | |

| Gorgonia ventilina | Data not yet available. |

Note: The acquisition of precise yield data and comprehensive NMR and MS spectral data for this compound requires further targeted research.

Biological Activities and Signaling Pathways

This compound and other phytosterols have demonstrated a range of biological activities, with anti-inflammatory and anticancer effects being the most prominent. While the specific signaling pathways for this compound are still under investigation, the mechanisms of action for related phytosterols provide valuable insights.

Anti-inflammatory Activity

Phytosterols are known to modulate inflammatory responses. The anti-inflammatory effects are often attributed to the inhibition of key pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anticancer Activity

Several phytosterols have been shown to possess anticancer properties by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines. The Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth and survival and is often dysregulated in cancer. Inhibition of this pathway is a key mechanism for the anticancer effects of some phytosterols.

Conclusion and Future Directions

The discovery and isolation of this compound from gorgonians have significantly contributed to the field of marine natural products chemistry. Its unique chemical structure and promising biological activities make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a foundational overview for researchers, scientists, and drug development professionals interested in this fascinating marine sterol.

Future research should focus on:

-

Developing optimized and scalable isolation protocols to obtain higher yields of this compound for extensive biological testing.

-

Conducting comprehensive spectroscopic analysis to build a complete and publicly available database of its NMR and MS data.

-

Elucidating the specific molecular targets and signaling pathways through which this compound exerts its anti-inflammatory and anticancer effects.

-

Performing preclinical and clinical studies to evaluate the therapeutic potential of this compound and its derivatives in various disease models.

By addressing these key areas, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective treatments for a range of human diseases.

References

The Biological Activity of Gorgosterol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorgosterol, a unique C30 marine sterol characterized by a cyclopropane (B1198618) ring in its side chain, and its derivatives, have emerged as a promising class of bioactive molecules. Isolated primarily from marine organisms such as gorgonians and soft corals, these compounds have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity Data

The biological activities of this compound and its derivatives have been quantified in numerous studies. The following tables summarize the key findings, providing a comparative overview of their potency against various biological targets.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Klyflaccisteroid C | K562 (Leukemia) | MTT | 12.5 µM | [1] |

| Klyflaccisteroid D | K562 (Leukemia) | MTT | 8.7 µM | [1] |

| Klyflaccisteroid E | K562 (Leukemia) | MTT | 15.2 µM | [1] |

| Klyflaccisteroid F | K562 (Leukemia) | MTT | 10.1 µM | [1] |

| Sarcoaldosterol A | - | - | - | [2] |

Note: Further details on the specific experimental conditions can be found in the referenced literature.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Target/Assay | Cell Line | Activity/IC50 | Reference |

| Sarcoaldosterol A | COX-2 Inhibition | - | IC50 = 18.57 ± 0.61 µg/mL | [2] |

| This compound Derivative | NF-κB Inhibition | HaCaT | EC50 = 8.27 ± 3.28 µM | [3] |

| This compound Derivative | iNOS, COX-2, ICAM-1 | HaCaT | Dose-dependent decrease | [3] |

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Assay | MIC/MBC (µg/mL) | Reference |

| 11α-acetoxy-gorgostane-3β,5α,6β,12α-tetraol | Bacteria & Fungi | In vitro bioassay | - | [1] |

| 12α-acetoxy-gorgostane-3β,5α,6β,11α-tetraol | Bacteria & Fungi | In vitro bioassay | - | [1] |

Note: "-" indicates that the specific quantitative data was mentioned as active but not specified in the source.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of the biological activities of this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production

This protocol measures the inhibitory effect of this compound derivatives on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent detects nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Principle: The broth microdilution method is used to determine the MIC, and subculturing onto agar (B569324) plates is used to determine the MBC.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

MBC Determination:

-

Take an aliquot from the wells showing no visible growth (at and above the MIC).

-

Spread the aliquot onto an appropriate agar plate.

-

Incubate the plates.

-

The MBC is the lowest concentration that shows no microbial growth on the agar plate.

-

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

This compound derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Anticancer Activity: Involvement of the MAPK Signaling Pathway

While the precise mechanisms are still under investigation, evidence suggests that the anticancer effects of some sterols, potentially including this compound derivatives, may involve the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway plays a critical role in regulating cell proliferation, differentiation, and apoptosis.

Caption: Potential modulation of the MAPK signaling pathway by this compound derivatives.

Experimental Workflow for Bioactivity Screening

A general workflow for the screening and characterization of the biological activity of novel this compound derivatives is outlined below.

Caption: General experimental workflow for this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a rich and largely untapped source of novel therapeutic agents. Their potent anticancer, anti-inflammatory, and antimicrobial activities, coupled with their unique chemical structures, make them attractive candidates for drug discovery and development. Future research should focus on:

-

Comprehensive Structure-Activity Relationship (SAR) Studies: A systematic investigation of the 75 known gorgostane-type steroids and newly synthesized analogs will be crucial to identify the key structural features responsible for their biological activities.

-

Elucidation of Detailed Mechanisms of Action: Further studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies should be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety.

-

Development of Synthetic Strategies: Efficient and scalable synthetic routes for the production of this compound and its derivatives will be essential for their further development as therapeutic agents.

The continued exploration of these fascinating marine natural products holds significant promise for the discovery of new and effective treatments for a wide range of human diseases.

References

- 1. Chemical Review of Gorgostane-Type Steroids Isolated from Marine Organisms and Their 13C-NMR Spectroscopic Data Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB inhibitory activity of polyoxygenated steroids from the Vietnamese soft coral Sarcophyton pauciplicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of Gorgosterol in Marine Invertebrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gorgosterol, a unique C30 marine sterol characterized by a cyclopropane (B1198618) ring in its side chain, has garnered significant attention for its diverse biological activities, including its role as a farnesoid X receptor (FXR) antagonist. This technical guide provides a comprehensive overview of the primary natural sources of this compound within marine invertebrates, with a focus on providing quantitative data, detailed experimental protocols for its extraction and analysis, and an elucidation of its interaction with the FXR signaling pathway. This document is intended to serve as a valuable resource for researchers in marine natural products, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is predominantly found in cnidarians, particularly within the subclass Octocorallia, which includes gorgonians (sea fans) and soft corals. Its biosynthesis is intricately linked to the symbiotic dinoflagellates of the genus Symbiodinium (zooxanthellae) that reside within the tissues of these invertebrates. While the invertebrate host may modify the sterol, the fundamental synthesis is attributed to these algal symbionts. Consequently, organisms that feed on these cnidarians, such as certain species of nudibranchs, can also accumulate this compound.

The following table summarizes the key marine invertebrate sources of this compound. It is important to note that obtaining precise, standardized quantitative data for this compound content across different studies is challenging due to variations in geographic location, season, extraction methods, and analytical techniques. The data presented here is compiled from available literature and should be considered as indicative values.

Table 1: Quantitative Data on this compound Content in Marine Invertebrates

| Phylum | Class | Order | Family | Genus/Species | This compound Content (% of total sterols) | Reference |

| Cnidaria | Anthozoa | Alcyonacea | Plexauridae | Plexaura flexuosa | ~10-25% | [1][2] |

| Cnidaria | Anthozoa | Alcyonacea | Gorgoniidae | Gorgonia ventilina | Present, significant component | |

| Cnidaria | Anthozoa | Alcyonacea | Alcyoniidae | Sinularia sp. | Present, variable | [3][4][5][6] |

| Cnidaria | Anthozoa | Alcyonacea | Alcyoniidae | Sarcophyton sp. | Present, variable | |

| Cnidaria | Anthozoa | Alcyonacea | Nephtheidae | Capnella lacertiliensis | Present, variable | [7] |

| Mollusca | Gastropoda | Nudibranchia | - | Melibe pilosa (feeds on cnidarians) | Present (from diet) | [8] |

Note: Quantitative data in mg/g of dry or wet weight is scarce in the reviewed literature. The provided percentages represent the relative abundance of this compound within the total sterol fraction.

Experimental Protocols

The isolation and quantification of this compound from marine invertebrates involve a multi-step process encompassing extraction, saponification, purification, and analytical determination. The following protocols are detailed methodologies adapted from established procedures for sterol analysis.

Extraction of Total Lipids

This protocol describes a general method for the extraction of total lipids from the soft tissues of marine invertebrates.

Materials:

-

Frozen or fresh invertebrate tissue

-

Homogenizer (e.g., blender or tissue homogenizer)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Deionized water

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Thaw the frozen tissue sample and weigh it.

-

Homogenize the tissue in a blender with a 2:1 mixture of DCM:MeOH (v/v). Use a solvent volume that is approximately 20 times the volume of the tissue.

-

Transfer the homogenate to a separatory funnel.

-

Add deionized water to the funnel to achieve a final DCM:MeOH:water ratio of 2:1:0.8.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the lower DCM layer, which contains the total lipids.

-

Repeat the extraction of the aqueous layer with DCM twice more.

-

Combine the DCM extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

Saponification of the Lipid Extract

Saponification is performed to hydrolyze steryl esters and triglycerides, liberating the free sterols.

Materials:

-

Crude lipid extract

-

Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 1 M KOH in 95% ethanol)

-

n-Hexane

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude lipid extract in the ethanolic KOH solution.

-

Reflux the mixture for 1-2 hours at 80°C with stirring.

-

After cooling to room temperature, transfer the solution to a separatory funnel.

-

Add an equal volume of deionized water.

-

Extract the unsaponifiable fraction (containing the sterols) three times with an equal volume of n-hexane.

-

Combine the n-hexane layers and wash with deionized water until the washings are neutral (pH 7).

-

Dry the n-hexane layer over anhydrous sodium sulfate.

-

Evaporate the n-hexane to yield the crude sterol fraction.

Purification by Solid-Phase Extraction (SPE)

Further purification of the sterol fraction can be achieved using SPE to remove interfering compounds.

Materials:

-

Crude sterol fraction

-

Silica (B1680970) gel SPE cartridge

-

n-Hexane

-

Ethyl acetate (B1210297)

-

Methanol

Procedure:

-

Condition the silica gel SPE cartridge by washing with n-hexane.

-

Dissolve the crude sterol fraction in a minimal amount of n-hexane and load it onto the cartridge.

-

Wash the cartridge with n-hexane to elute non-polar compounds.

-

Elute the this compound-containing fraction with a gradient of ethyl acetate in n-hexane (e.g., starting from 5% to 50% ethyl acetate). The exact gradient should be optimized based on the specific sample.

-

Collect the fractions and monitor by thin-layer chromatography (TLC) or a suitable analytical method to identify the fractions containing this compound.

-

Combine the this compound-rich fractions and evaporate the solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV or a charged aerosol detector (CAD) is a common method for the quantification of sterols.

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven

-

UV-Vis or Charged Aerosol Detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound analytical standard

Chromatographic Conditions (Example):

-

Mobile Phase: Isocratic mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection: UV at 205 nm (for sterols without a strong chromophore) or CAD.

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards to generate a calibration curve (peak area vs. concentration).

-

Dissolve the purified sample in the mobile phase and inject it into the HPLC system.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural information for the identification and quantification of sterols. Derivatization is typically required to increase the volatility of the sterols.

Instrumentation:

-

GC-MS system with a capillary column

-

Autosampler

-

Derivatization reagents (e.g., BSTFA with 1% TMCS, or MSTFA)

-

This compound analytical standard

Procedure:

-

Derivatization:

-

Dry a known amount of the purified sterol fraction under a stream of nitrogen.

-

Add the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS) and an anhydrous solvent (e.g., pyridine).

-

Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.[9][10]

-

-

GC-MS Analysis (Example Conditions):

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Injector Temperature: 280°C

-

Oven Temperature Program: Initial temperature of 200°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 15 min.

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-600

-

-

Identification and Quantification:

-

Identify the this compound-TMS ether peak by its retention time and mass spectrum, comparing it to a derivatized standard.

-

Quantification can be performed using an internal standard (e.g., epicoprostanol) and creating a calibration curve.

-

Signaling Pathway and Experimental Workflows

This compound as a Farnesoid X Receptor (FXR) Antagonist

This compound has been identified as an antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating the metabolism of bile acids, lipids, and glucose.[3] By antagonizing FXR, this compound can modulate the expression of various target genes.

The following diagram illustrates the simplified signaling pathway of FXR and the antagonistic action of this compound.

Caption: Antagonistic action of this compound on the FXR signaling pathway.

Upon binding of an agonist like a bile acid, the FXR-RXR heterodimer translocates to the nucleus and binds to FXR response elements on the DNA, regulating the transcription of target genes. This compound, as an antagonist, prevents this activation.

Downstream Effects of FXR Antagonism by this compound:

-

Upregulation of CYP7A1: FXR activation normally suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Antagonism by this compound can lead to the upregulation of CYP7A1.[11]

-

Modulation of Bile Salt Export Pump (BSEP): FXR activation induces the expression of BSEP (encoded by the ABCB11 gene), which is responsible for transporting bile salts out of hepatocytes. Antagonism could potentially decrease BSEP expression.[1][12]

-

Regulation of Small Heterodimer Partner (SHP): FXR induces the expression of SHP, which in turn inhibits the transcription of several genes, including CYP7A1. FXR antagonism would be expected to decrease SHP expression.[12][13]

Experimental Workflow for Bioactive Compound Discovery

The following diagram outlines a general workflow for the discovery of bioactive compounds like this compound from marine invertebrates.

Caption: General workflow for the discovery of this compound.

Conclusion

Marine invertebrates, particularly gorgonians and soft corals, are rich natural sources of the bioactive sterol, this compound. This guide provides a foundational understanding of its origins, methods for its isolation and quantification, and its mechanism of action as an FXR antagonist. The detailed protocols and workflow diagrams serve as practical tools for researchers aiming to explore the therapeutic potential of this compound and other marine natural products. Further research is warranted to establish more comprehensive quantitative data across a wider range of species and to fully elucidate the downstream pharmacological effects of FXR antagonism by this compound for potential drug development applications.

References

- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polyhydroxylated sterols from the Indonesian soft coral Sinularia sp. and their effect on farnesoid X-activated receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Diversity of Soft Coral Steroids and Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of Sesquiterpenoids and Steroids from the Soft Coral Sinularia brassica and Determination of Their Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aocs.org [aocs.org]

- 10. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound biosynthesis: localization of squalene formation in the zooxanthellar component of various gorgonians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to Gorgosterol as a Biomarker for Dinoflagellates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorgosterol ((3β)-gorgost-5-en-3-ol) is a C30 marine sterol distinguished by its unique side chain, which features a cyclopropane (B1198618) ring at the C22-23 position.[1][2][3] This unusual structural feature makes it a highly specific molecular marker in environmental and biological samples. This compound is predominantly synthesized by dinoflagellates, a diverse group of unicellular protists that are key players in marine ecosystems as primary producers, symbionts, and sometimes, agents of harmful algal blooms.[4][5] The stability of sterols over geological timescales allows their diagenetic products, such as gorgostanes, to serve as molecular fossils, providing a window into past dinoflagellate populations.[1] This guide provides an in-depth overview of this compound's role as a biomarker, its biosynthesis, and the analytical methodologies used for its detection and quantification.

This compound: A Specific Dinoflagellate Biomarker

The utility of a biomarker lies in its specificity to a particular organism or group of organisms. This compound is strongly associated with dinoflagellates, where it can be a significant component of the total sterol profile.[4][6] Its presence in marine sediments is frequently used to infer the historical contribution of dinoflagellates to organic matter.[2][7]

However, the specificity is not absolute. Studies have shown that some marine diatoms, specifically of the genus Delphineis, are also capable of producing this compound, which suggests that in certain contexts, diatoms could be a contributing source.[2][8]

Key Applications:

-

Paleoecological Reconstruction: The presence of this compound and its derivatives in sediment cores helps reconstruct past dinoflagellate productivity and community composition, offering insights into historical climate and oceanographic conditions.

-

Coral Reef Symbiosis: Many cnidarians, including corals, cannot synthesize sterols de novo and rely on their endosymbiotic dinoflagellates (zooxanthellae) for their supply.[9][10] this compound is one of the sterols transferred from the symbiont to the host, playing a crucial role in the health of coral reef ecosystems.[2][9]

-

Food Web Dynamics: As a unique lipid, this compound can be used to trace the flow of organic matter originating from dinoflagellates through various trophic levels in the marine food web.

Biosynthesis of this compound

The biosynthesis of sterols is a complex, multi-step process beginning with acetyl-CoA. While the early stages of the pathway are conserved across many eukaryotes, dinoflagellates exhibit unique modifications in the later steps that lead to the formation of this compound and other characteristic sterols like dinosterol.[11][12]

The pathway can be broadly divided into three main parts:

-

Mevalonate Pathway: Acetyl-CoA is converted to farnesyl pyrophosphate (FPP).[11]

-

Squalene (B77637) Formation and Cyclization: Two molecules of FPP are condensed to form squalene.[13] Dinoflagellates then cyclize squalene oxide to produce lanosterol, a precursor common in animals but distinct from the cycloartenol (B190886) used by plants.[1][14]

-

Side Chain Alkylation and Cyclopropanation: Starting from lanosterol, a series of enzymatic reactions, including demethylation and multiple alkylations of the side chain using S-adenosylmethionine (SAM) as a methyl donor, ultimately leads to the formation of the distinctive cyclopropyl (B3062369) group at C22-23, yielding this compound.[15]

Caption: Simplified biosynthetic pathway of this compound in dinoflagellates.

Quantitative Data on Dinoflagellate Sterols

The sterol composition can vary significantly among different dinoflagellate species. While some species are rich in this compound, others are dominated by different sterols such as dinosterol, cholesterol, or various 4-methylated sterols.[6][16][17] The following table summarizes the relative abundance of major sterols in selected dinoflagellate species.

| Dinoflagellate Species | This compound (% of Total Sterols) | Dinosterol (% of Total Sterols) | Other Major Sterols (%) | Reference |

| Peridinium umbonatum | Not Reported | Present | Cholesterol, 4-methylcholestan-3-ol, 4,24-dimethylcholestan-3-ol, Dinostanol | [16],[17] |

| Akashiwo sanguinea | Not Reported | Present | Cholesterol, 4-methylcholestan-3-ol, 4,24-dimethylcholestan-3-ol, Dinostanol | [16],[17] |

| Scrippsiella tinctoria | Not Reported | Present | Cholesterol, 4-methylcholestan-3-ol, 4,24-dimethylcholestan-3-ol, Dinostanol | [16],[17] |

| Prorocentrum micans | Not Reported | Present | Cholesterol, 4-methylcholestan-3-ol, 4,24-dimethylcholestan-3-ol, Dinostanol | [16],[17] |

| Protoperidinium crassipes | Not Reported | Present | Cholesterol, 4,24-dimethylcholestan-3-ol, Dinostanol, 4-tetramethylcholestan-3-ol | [16] |

| Glenodinium foliaceum | Present | Not Reported | Gorgostanol and 4-methylated analogues are reported. | [6] |

Note: Quantitative data for this compound is often reported in specialized studies focusing on specific species or environmental samples and may not be available in general sterol composition surveys. Dinosterol is a more commonly quantified biomarker across a wider range of dinoflagellates.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound requires a multi-step analytical approach involving extraction, purification, and instrumental analysis.

Lipid Extraction and Saponification

This protocol is a generalized procedure for extracting total lipids from biological (e.g., dinoflagellate cell pellets) or environmental (e.g., sediment) samples.

-

Sample Preparation: Lyophilize (freeze-dry) samples to remove water. For cell cultures, a known cell count or dry weight should be used. For sediments, samples are typically ground to a fine powder.

-

Extraction:

-

Extract the sample using a solvent mixture such as chloroform:methanol (B129727) (2:1, v/v), often assisted by sonication or homogenization.[18] The Folch method is a widely adopted procedure.[18]

-

Centrifuge the mixture to pellet solid material.

-

Collect the supernatant (the liquid extract containing lipids). Repeat the extraction process on the pellet 2-3 times to ensure complete recovery.

-

Combine the supernatants.

-

-

Saponification (for Total Sterol Analysis): This step hydrolyzes steryl esters to yield free sterols.

-

Evaporate the solvent from the combined lipid extract under a gentle stream of nitrogen.

-

Add a solution of 1 M potassium hydroxide (B78521) (KOH) in methanol to the dried lipid extract.[19]

-

Heat the mixture at 80°C for 1-2 hours to allow for complete hydrolysis.[20]

-

After cooling, add water and extract the non-saponifiable lipids (which include the free sterols) into a non-polar solvent like n-hexane or diethyl ether. Repeat the extraction 2-3 times.

-

Combine the organic layers and wash with water to remove residual KOH.

-

Dry the final extract over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

Purification by Solid-Phase Extraction (SPE)

The crude lipid extract is purified to isolate the sterol fraction.

-

Column Preparation: Use a pre-packed silica (B1680970) gel SPE cartridge. Condition the cartridge by sequentially passing hexane (B92381), dichloromethane (B109758), and then hexane again.

-

Sample Loading: Dissolve the dried extract from the previous step in a minimal amount of hexane and load it onto the conditioned SPE cartridge.

-

Fractionation: Elute different lipid classes using solvents of increasing polarity.

-

Elute hydrocarbons with hexane.

-

Elute ketones and esters with a mixture of hexane and dichloromethane.

-

Elute the sterol fraction with a mixture of dichloromethane and methanol or ethyl acetate (B1210297) and hexane.

-

-

Collection: Collect the sterol fraction and evaporate the solvent under nitrogen.

Analysis and Quantification

The purified sterol fraction is analyzed using chromatographic techniques coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Sterols are not sufficiently volatile for GC analysis. Therefore, they must be derivatized. A common method is silylation, where the hydroxyl group of the sterol is converted to a trimethylsilyl (B98337) (TMS) ether using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases volatility and thermal stability.[18]

-

Analysis: Inject the derivatized sample into the GC-MS. The different sterols are separated based on their boiling points and retention times on the GC column.

-

Detection: The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum for each sterol, allowing for positive identification by comparison to authentic standards and spectral libraries. Quantification is achieved by comparing the peak area of this compound to that of an internal standard.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Advantages: This technique has gained prominence as it often does not require derivatization and offers higher sensitivity and specificity.[19][21][22]

-

Analysis: Reconstitute the purified sterol fraction in a suitable solvent (e.g., methanol/acetonitrile). Inject the sample into the LC system, typically using a reverse-phase column (e.g., C18).

-

Ionization and Detection: Atmospheric Pressure Chemical Ionization (APCI) is the most common ionization technique for sterols, as it reliably forms ions like [M+H-H₂O]⁺.[21][22] Tandem mass spectrometry (MS/MS) is used for quantification via Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and an internal standard are monitored, providing excellent selectivity and reducing matrix interference.[19]

-

References

- 1. Phytosterol Profiles, Genomes and Enzymes – An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C30H50O | CID 52931413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. archimer.ifremer.fr [archimer.ifremer.fr]

- 5. Omics Analysis for Dinoflagellates Biology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Using sterol biomarkers in paleoecological studies - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]

- 8. "Dinoflagellate Sterols" in marine diatoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clade-Specific Sterol Metabolites in Dinoflagellate Endosymbionts Are Associated with Coral Bleaching in Response to Environmental Cues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the Ergosterol Biosynthesis Pathway in Ceratocystidaceae | MDPI [mdpi.com]

- 13. This compound biosynthesis: localization of squalene formation in the zooxanthellar component of various gorgonians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]

- 15. Research Portal [experts.esf.edu]

- 16. Sterol composition of dinoflagellates: Different abundance and composition in heterotrophic species and resting cysts [jstage.jst.go.jp]

- 17. Issue:Sterol composition of dinoflagellates: Different abundance and composition in heterotrophic species and resting cysts : Geochemical Journal [geochemical-journal.jp]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacology of Gorgostane-Type Steroids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gorgostane-type steroids, a unique class of marine-derived natural products primarily isolated from soft corals, have garnered significant attention in the field of pharmacology for their diverse and potent biological activities. Characterized by a distinctive cyclopropane (B1198618) ring in their side chain, these compounds have demonstrated promising anticancer, anti-inflammatory, and metabolic regulatory properties. This technical guide provides a comprehensive overview of the pharmacology of gorgostane-type steroids, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their therapeutic potential.

Introduction

Gorgostane-type steroids are a fascinating group of C30 steroids isolated predominantly from marine invertebrates, especially octocorals of the order Alcyonacea. Their unique chemical structures, particularly the presence of a cyclopropane moiety in the side chain, contribute to their diverse pharmacological profiles. These natural products have shown significant potential as lead compounds in drug discovery, exhibiting a range of activities including cytotoxicity against various cancer cell lines, potent anti-inflammatory effects, and modulation of nuclear receptors. This guide will delve into the core pharmacological aspects of these compounds, presenting key data and methodologies to aid researchers in the field.

Anticancer Activity

Several gorgostane-type steroids have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. The mechanisms underlying these activities often involve the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The cytotoxic potential of various gorgostane-type steroids has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of the reported IC50 values for representative gorgostane-type steroids is presented in Table 1.

Table 1: Cytotoxicity of Gorgostane-Type Steroids against Various Cancer Cell Lines

| Compound Class/Name | Cancer Cell Line | IC50 Value | Reference |

| Hippuristanols | |||

| Hippuristanol | BCBL-1 (Primary Effusion Lymphoma) | 62 nM | [1] |

| TY-1 (Primary Effusion Lymphoma) | 55 nM | [1] | |

| BJAB (Burkitt's Lymphoma) | 175 nM | [1] | |

| Ramos (Burkitt's Lymphoma) | 104 nM | [1] | |

| HeLa (Cervical Cancer) | ~700 nM (24h exposure) | [2] | |

| Hippuristerone A | HT-29 (Colon Cancer) | 11.39 µM | [3] |

| DLD-1 (Colon Cancer) | 12.86 µM | [3] | |

| Polyoxygenated Steroids from Isis hippuris | NBT-T2 (Rat Bladder Epithelial) | Moderate Cytotoxicity (~2 µM) | [2][4] |

| Klyflaccisteroids | Various | Data not consistently available | |

| Pentahydroxygorgosterols | HepG2 (Hepatocellular Carcinoma) | Data not consistently available |

Mechanisms of Anticancer Action

Gorgostane-type steroids, like many other steroid compounds, can induce programmed cell death, or apoptosis, in cancer cells. This process is tightly regulated and involves a cascade of molecular events. The intrinsic pathway of apoptosis is often implicated, which is initiated by intracellular stress and culminates in the activation of effector caspases.

A generalized signaling pathway for steroid-induced apoptosis is depicted below. This pathway involves the upregulation of pro-apoptotic proteins of the Bcl-2 family, such as Bim, which leads to the activation of Bax and Bak. These proteins disrupt the mitochondrial outer membrane, causing the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[5][6]

In addition to inducing apoptosis, certain gorgostane-type steroids can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G1/G0 phase. This is often achieved by modulating the levels and activities of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, some steroids can suppress the expression of cyclin D1, a crucial regulator of the G1 to S phase transition.[7][8]

The diagram below illustrates a generalized mechanism of steroid-induced G1 cell cycle arrest. Steroids can either downregulate the expression of G1 cyclins (like Cyclin D) and their associated CDKs (CDK4/6) or upregulate the expression of CDK inhibitors (CKIs) such as p21 and p27. Both mechanisms lead to the hypophosphorylation of the retinoblastoma protein (Rb), which then remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry.

Anti-inflammatory Activity

Gorgostane-type steroids have emerged as potent anti-inflammatory agents, acting through various mechanisms to suppress inflammatory responses. A notable example is Sarcoaldosterol A, isolated from the soft coral Heteroxenia fuscescens.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of gorgostane-type steroids has been evaluated by measuring their ability to inhibit the production of key inflammatory mediators. Quantitative data for representative compounds are summarized in Table 2.

Table 2: Anti-inflammatory Activity of Gorgostane-Type Steroids

| Compound | Target/Assay | IC50/EC50 Value | Reference |

| Sarcoaldosterol A | COX-2 Inhibition | IC50: 18.57 ± 0.61 µg/mL | |

| Sarcopanol A | NF-κB Inhibition (HaCaT cells) | EC50: 8.27 ± 3.28 µM | |

| Polyhydroxylated steroid from S. pauciplicatum | NF-κB Inhibition (HaCaT cells) | EC50: 26.07 ± 5.59 µM |

Note: Sarcoaldosterol A also significantly inhibits TNF-α, IL-1β, and TLR-4, and upregulates IL-10, though specific IC50/EC50 values for these effects are not consistently reported.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of gorgostane-type steroids are often mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. For instance, Sarcoaldosterol A is known to inhibit Toll-like receptor 4 (TLR4) signaling, which is a key upstream activator of NF-κB in response to lipopolysaccharide (LPS).

The following diagram illustrates the proposed anti-inflammatory signaling pathway for Sarcoaldosterol A. By inhibiting TLR4, it prevents the subsequent activation of the IKK complex, which is responsible for phosphorylating IκBα. This prevents the degradation of IκBα and the subsequent translocation of the NF-κB (p65/p50) dimer to the nucleus. As a result, the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2, is suppressed. Concurrently, it has been observed to upregulate the anti-inflammatory cytokine IL-10.

Farnesoid X Receptor (FXR) Antagonism

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of gorgostane-type steroids.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a gorgostane-type steroid that inhibits cell viability by 50% (IC50).

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the gorgostane-type steroid in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory activity of a gorgostane-type steroid by measuring its effect on the production of inflammatory mediators in LPS-stimulated macrophages.

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the gorgostane-type steroid for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS), a vehicle control (LPS + vehicle), and a positive control (LPS + a known anti-inflammatory drug like dexamethasone).[9]

-

Supernatant Collection: Collect the cell culture supernatants for the measurement of inflammatory mediators.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of these cytokines using commercially available ELISA kits.

-

Anti-inflammatory Cytokine (IL-10): Measure the concentration of IL-10 using an ELISA kit.

-

-

Data Analysis: Compare the levels of inflammatory mediators in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

NF-κB Luciferase Reporter Assay

Objective: To determine the effect of a gorgostane-type steroid on NF-κB transcriptional activity.

Methodology:

-

Cell Transfection: Transfect cells (e.g., HEK293T or HaCaT) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the gorgostane-type steroid for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

-

Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the EC50 value.

COX-2 Inhibition Assay

Objective: To measure the ability of a gorgostane-type steroid to inhibit the enzymatic activity of COX-2.

Methodology:

-

Assay Preparation: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

-

Enzyme Addition: Add purified recombinant COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.

-

Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., a saturated stannous chloride solution).

-

Product Quantification: The product of the COX-2 reaction, prostaglandin (B15479496) H2 (PGH2), is unstable. It is typically reduced to the more stable prostaglandin F2α (PGF2α), which is then quantified using an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

Gorgostane-type steroids represent a rich source of bioactive marine natural products with significant therapeutic potential. Their diverse pharmacological activities, including potent anticancer and anti-inflammatory effects, make them attractive candidates for further drug development. This guide has provided a comprehensive overview of their pharmacology, including quantitative data on their biological activities, insights into their mechanisms of action through key signaling pathways, and detailed experimental protocols for their evaluation. The continued exploration of these unique marine compounds is likely to yield novel therapeutic agents for a range of human diseases. Further research is warranted to fully elucidate the structure-activity relationships, optimize their pharmacological properties, and assess their safety and efficacy in preclinical and clinical studies.

References

- 1. Hippuristanol Reduces the Viability of Primary Effusion Lymphoma Cells both in Vitro and in Vivo [mdpi.com]

- 2. Hippuristanol - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. kelautan.fpik.undip.ac.id [kelautan.fpik.undip.ac.id]

- 5. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis induction by the glucocorticoid hormone dexamethasone and the calcium-ATPase inhibitor thapsigargin involves Bc1-2 regulated caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucocorticoids induce a G1/G0 cell cycle arrest of Con8 rat mammary tumor cells that is synchronously reversed by steroid withdrawal or addition of transforming growth factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Growth factor, steroid, and steroid antagonist regulation of cyclin gene expression associated with changes in T-47D human breast cancer cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Cyclopropane Ring of Gorgosterol: A Technical Guide to its Structural Function and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gorgosterol is a unique marine sterol distinguished by a cyclopropane (B1198618) ring within its side chain. This structural feature imparts significant conformational rigidity and influences its biological activity. This technical guide provides a comprehensive overview of the current understanding of the function of the cyclopropane ring in this compound's structure, drawing from available biochemical and pharmacological data. While direct comparative studies with non-cyclopropyl analogues are lacking in the public domain, this document synthesizes existing knowledge on this compound's biosynthesis, its interaction with cellular membranes, and its emerging role as a modulator of nuclear receptors, particularly as a farnesoid X receptor (FXR) antagonist. This guide also presents detailed, albeit general, experimental protocols for assays relevant to this compound's reported anti-inflammatory, anticancer, and antiviral activities, alongside illustrative diagrams of key pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Sterols are fundamental components of eukaryotic cell membranes and precursors to a vast array of signaling molecules. While cholesterol is the most well-known sterol in mammals, the marine environment is a rich source of structurally diverse sterols with unique biological activities. This compound, first isolated from gorgonian corals, is a prime example of such a novel marine-derived sterol. Its most striking feature is the presence of a cyclopropane ring at the C-22 and C-23 positions of its side chain, a rarity in natural products.[1] This three-membered ring introduces significant steric and electronic constraints, which are hypothesized to be pivotal to its biological functions.[2][3]

This guide aims to consolidate the current knowledge regarding the role of this cyclopropane moiety, with a focus on its implications for drug discovery and development.

Biosynthesis of the Cyclopropane Ring

The biosynthesis of the cyclopropane ring in this compound is a fascinating enzymatic process. It is widely accepted that the methylene (B1212753) bridge of the cyclopropane ring is derived from the methyl group of S-adenosylmethionine (SAM).[4] The proposed biosynthetic pathway involves the enzymatic methylation of a double bond in the sterol side chain, a common strategy in the formation of cyclopropane rings in various natural products.

Below is a DOT script illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthesis of this compound's cyclopropane ring.

Functional Implications of the Cyclopropane Ring

The rigid and strained nature of the cyclopropane ring is thought to be central to this compound's biological activity. In drug design, the incorporation of a cyclopropane ring can enhance potency, improve metabolic stability, and reduce off-target effects by conformationally constraining the molecule.[2][3][5]

Interaction with Cellular Membranes

Like other sterols, this compound is expected to intercalate into cellular membranes, influencing their fluidity, permeability, and organization. The bulky and rigid cyclopropane-containing side chain likely alters the packing of phospholipids (B1166683) to a different extent than the flexible side chain of cholesterol. While direct studies on this compound's effect on membrane order are not available, studies on ergosterol (B1671047), another fungal sterol with a more rigid side chain than cholesterol, have shown a greater ordering effect on phospholipid acyl chains.[6][7] This suggests that the conformationally restricted side chain of this compound could have a significant impact on membrane protein function and the formation of lipid rafts.

Caption: this compound's interaction within the cell membrane.

Farnesoid X Receptor (FXR) Antagonism

A significant finding is the identification of this compound as an antagonist of the farnesoid X receptor (FXR).[1] FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[8] Antagonism of FXR is a potential therapeutic strategy for certain metabolic disorders. The unique three-dimensional shape imposed by the cyclopropane ring is likely a key determinant for its binding to the FXR ligand-binding pocket and subsequent modulation of receptor activity.

The following DOT script illustrates the antagonistic action of this compound on FXR.

Caption: this compound's antagonism of the farnesoid X receptor (FXR).

Reported Biological Activities and Potential Mechanisms